OSU-03012

Content Navigation

CAS Number

Product Name

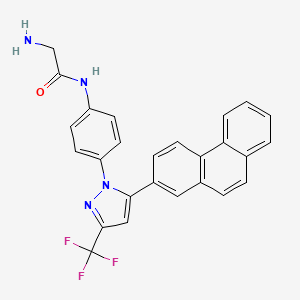

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

OSU-03012, also known as AR-12 (CAS: 742112-33-0), is a highly lipophilic, pyrazole-based celecoxib derivative engineered specifically for targeted kinase inhibition. Unlike its parent compound, OSU-03012 is completely devoid of cyclooxygenase-2 (COX-2) inhibitory activity and instead functions as a potent, ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1) [1]. With a molecular weight of 460.45 g/mol, it exhibits excellent blood-brain barrier permeability and is readily soluble in DMSO (up to 100 mM), making it highly processable for both in vitro biochemical assays and complex in vivo formulations . In procurement contexts, OSU-03012 is prioritized as a host-directed pathway disruptor, utilized extensively to model PI3K/Akt/mTOR down-regulation, endoplasmic reticulum (ER) stress induction via GRP78/BiP suppression, and autophagy in resistant oncology and infectious disease models [2].

Research Fit

Cell-permeable celecoxib-derived inhibitor reported for PDK-1/Akt signaling studies.

No measurable COX-2 inhibition reported at tested concentrations; supports PDK-1-specific pathway interpretation.

Reported blood-brain barrier penetration may support glioblastoma and CNS tumor model studies.

References

- [1] Zhu J, et al. 'From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors.' Cancer Res. 2004;64(12):4309-18.

- [3] Chan JF, et al. 'The celecoxib derivative kinase inhibitor AR-12 (OSU-03012) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy.' Antiviral Res. 2018;160:38-47.

Substituting OSU-03012 with its parent compound, celecoxib, fundamentally compromises experimental integrity because celecoxib is primarily a COX-2 inhibitor and only a weak inhibitor of PDK-1, requiring impractically high concentrations (>30 μM) to discernibly affect Akt signaling [1]. This high dosing introduces severe off-target COX-2-mediated cardiovascular and gastrointestinal toxicities in vivo, confounding downstream data. Conversely, substituting OSU-03012 with other established PDK-1 inhibitors, such as UCN-01 or BX-795, introduces broad polypharmacology; these alternatives non-selectively inhibit multiple off-target kinases (e.g., PKC, TBK1) and lack OSU-03012's specific capacity to down-regulate the ER stress chaperone GRP78/BiP [2]. Consequently, buyers requiring isolated PDK-1 inhibition coupled with host-directed chaperone suppression must procure the exact OSU-03012 structure to ensure reproducible, non-toxic pathway disruption [3].

Substitution Risk

Celecoxib substitution

COX-2 inhibitory activity and VEGF induction at cytotoxic concentrations may confound PDK-1 pathway interpretation.

Other PDK-1 inhibitors

BBB penetration, autophagy/ER stress mechanisms, and selectivity profile may not transfer across PDK-1 inhibitor chemotypes.

References

- [1] Zhu J, et al. 'From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors.' Cancer Res. 2004;64(12):4309-18.

- [2] Zheng et al. 'Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies.' Front Oncol. 2023.

- [3] Harvey RD, et al. 'Kinase inhibitors as potential agents in the treatment of multiple myeloma.' Oncotarget. 2016;7(33):54082-54100.

PDK-1 Inhibition vs. Celecoxib

In cell-free recombinant kinase assays, OSU-03012 demonstrates profound selectivity and potency for PDK-1 compared to its structural precursor, celecoxib. OSU-03012 achieves an IC50 of 5 μM for PDK-1, whereas celecoxib exhibits a weak IC50 of 48 μM [1]. This nearly 10-fold enhancement in potency allows researchers to effectively block Akt activation at lower, physiologically relevant doses without triggering off-target toxicity.

| Evidence Dimension | PDK-1 Inhibition (IC50) |

| Target Compound Data | 5 μM |

| Comparator Or Baseline | Celecoxib (48 μM) |

| Quantified Difference | ~9.6-fold higher potency for PDK-1 |

| Conditions | Cell-free recombinant PDK-1 kinase assay |

Ensures robust PI3K/Akt pathway disruption at low micromolar concentrations, avoiding the massive dosing required by generic celecoxib.

Elimination of COX-2 Activity

While celecoxib is a potent COX-2 inhibitor (IC50 ~5.2 μM), OSU-03012 was specifically synthesized to completely uncouple kinase inhibition from cyclooxygenase activity. Profiling confirms that OSU-03012 is entirely devoid of COX-2 inhibitory activity [1]. This structural modification eliminates the cardiovascular and gastrointestinal toxicities inherently associated with COX-2 suppression.

| Evidence Dimension | COX-2 Inhibitory Activity |

| Target Compound Data | Devoid of COX-2 inhibition |

| Comparator Or Baseline | Celecoxib (IC50 ~5.2 μM) |

| Quantified Difference | Complete elimination of COX-2 activity |

| Conditions | Enzymatic and cellular profiling |

Critical for in vivo procurement, as it allows researchers to study PDK-1/Akt inhibition without confounding COX-2-mediated side effects.

Blood-Brain Barrier Permeability

Unlike many bulky, hydrophilic kinase inhibitors that fail to cross the blood-brain barrier (BBB), OSU-03012 is highly lipophilic and explicitly validated as BBB-permeable. It is soluble in DMSO up to 100 mM and can be uniformly suspended in 0.5% methylcellulose/0.2% Tween 80 for in vivo dosing . This high processability enables its use in advanced nanocarrier and liposomal formulations, achieving potent cytotoxicity in glioblastoma and medulloblastoma models where standard systemic inhibitors fail to reach therapeutic concentrations.

| Evidence Dimension | Blood-Brain Barrier (BBB) Penetrance |

| Target Compound Data | Highly BBB permeable; soluble to 100 mM in DMSO |

| Comparator Or Baseline | Standard hydrophilic kinase inhibitors (poor CNS penetrance) |

| Quantified Difference | Enables direct targeting of CNS malignancies (e.g., glioblastoma) |

| Conditions | In vivo CNS tumor models and formulation assays |

Validates OSU-03012 as a highly processable precursor for neuro-oncology drug delivery systems and CNS-targeted therapies.

Host-Directed Antiviral Efficacy

Unlike traditional pathogen-directed antivirals that are prone to resistance, OSU-03012 acts as a host-directed therapy by down-regulating the PI3K/Akt pathway and GRP78. In multiple clinically relevant cell lines infected with Zika virus (both African and Asian lineages), OSU-03012 consistently demonstrated an IC50 of <2 μM [1]. In lethal A129 mouse models, treatment yielded a 50.0%-83.3% survival rate compared to 0% in untreated controls, establishing its superiority over standard supportive care [1].

| Evidence Dimension | In vivo Survival Rate (Zika Virus Model) |

| Target Compound Data | 50.0% - 83.3% survival |

| Comparator Or Baseline | Untreated control (0% survival) |

| Quantified Difference | Absolute survival increase of >50% |

| Conditions | Lethal A129 mouse model infected with Zika virus |

Makes OSU-03012 a vital procurement choice for infectious disease researchers requiring host-directed mechanisms to bypass viral mutation and resistance.

PI3K/Akt/mTOR Pathway Disruption

OSU-03012 is the optimal choice for biochemical assays and cell-based screening where selective PDK-1 inhibition is required without the confounding COX-2 activity of celecoxib [1].

Neuro-Oncology Liposomal Formulations

Due to its high lipophilicity and BBB permeability, the compound is highly suited for encapsulation into nanocarriers and liposomes for targeted delivery in glioblastoma and medulloblastoma research .

Host-Directed Antiviral & Antimicrobial Screening

Procured for infectious disease models (e.g., Zika virus, Leishmania) to target host cell machinery (GRP78 and Akt), providing a mechanism to bypass traditional pathogen-directed drug resistance[2].

ER Stress & Autophagy Modeling

Ideal for inducing mitochondrial-dependent apoptosis and ER stress in resistant tumor cell lines via the suppression of protective chaperone proteins like GRP78/BiP [3].

Application Fit Matrix

References

- [1] Zhu J, et al. 'From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors.' Cancer Res. 2004;64(12):4309-18.

- [3] Chan JF, et al. 'The celecoxib derivative kinase inhibitor AR-12 (OSU-03012) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy.' Antiviral Res. 2018;160:38-47.

- [4] Harvey RD, et al. 'Kinase inhibitors as potential agents in the treatment of multiple myeloma.' Oncotarget. 2016;7(33):54082-54100.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

Other CAS

Wikipedia

AR-13 reduces antibiotic-resistant bacterial burden in cystic fibrosis phagocytes and improves cystic fibrosis transmembrane conductance regulator function

Kaivon Assani, Chandra L Shrestha, Hannah Rinehardt, Shuzhong Zhang, Frank Robledo-Avila, Jack Wellmerling, Santiago Partida-Sanchez, Estelle Cormet-Boyaka, Susan D Reynolds, Larry S Schlesinger, Benjamin T KoppPMID: 30366849 DOI: 10.1016/j.jcf.2018.10.010

Abstract

There are no effective treatments for Burkholderia cenocepacia in patients with cystic fibrosis (CF) due to bacterial multi-drug resistance and defective host killing. We demonstrated that decreased bacterial killing in CF is caused by reduced macrophage autophagy due to defective cystic fibrosis transmembrane conductance regulator (CFTR) function. AR-12 is a small molecule autophagy inducer that kills intracellular pathogens such as Francisella. We evaluated the efficacy of AR-12 and a new analogue AR-13 in reducing bacterial burden in CF phagocytes.Human CF and non-CF peripheral blood monocyte-derived macrophages, neutrophils, and nasal epithelial cells were exposed to CF bacterial strains in conjunction with treatment with antibiotics and/or AR compounds.

AR-13 and not AR-12 had growth inhibition on B. cenocepacia and methicillin-resistantStaphylococcus aureus (MRSA) in media alone. There was a 99% reduction in MRSA in CF macrophages, 71% reduction in Pseudomonas aeruginosa in CF neutrophils, and 70% reduction in non-CF neutrophils using AR-13. Conversely, there was no reduction in B. cenocepacia in infected CF and non-CF macrophages using AR-13 alone, but AR-13 and antibiotics synergistically reduced B. cenocepacia in CF macrophages. AR-13 improved autophagy in CF macrophages and CF patient-derived epithelial cells, and increased CFTR protein expression and channel function in CF epithelial cells.

The novel AR-12 analogue AR-13, in combination with antibiotics, reduced antibiotic-resistant bacterial burden in CF phagocytes, which correlated with increased autophagy and CFTR expression. AR-13 is a novel therapeutic for patients infected with B. cenocepacia and other resistant organisms that lack effective therapies.

AR12 (OSU-03012) suppresses GRP78 expression and inhibits SARS-CoV-2 replication

Jonathan O Rayner, Rosemary A Roberts, Jin Kim, Andrew Poklepovic, Jane L Roberts, Laurence Booth, Paul DentPMID: 32966814 DOI: 10.1016/j.bcp.2020.114227

Abstract

AR12 is a derivative of celecoxib which no-longer acts against COX2 but instead inhibits the ATPase activity of multiple chaperone proteins, in particular GRP78. GRP78 acts as a sensor of endoplasmic reticulum stress and is an essential chaperone required for the life cycle of all mammalian viruses. We and others previously demonstrated in vitro and in vivo that AR12 increases autophagosome formation and autophagic flux, enhances virus protein degradation, preventing virus reproduction, and prolonging the survival of infected animals. In this report, we determined whether AR12 could act against SARS-CoV-2. In a dose-dependent fashion AR12 inhibited SARS-CoV-2 spike protein expression in transfected or infected cells. AR12 suppressed the production of infectious virions via autophagosome formation, which was also associated with degradation of GRP78. After AR12 exposure, the colocalization of GRP78 with spike protein was reduced. Knock down of eIF2α prevented AR12-induced spike degradation and knock down of Beclin1 or ATG5 caused the spike protein to localize in LAMP2+ vesicles without apparent degradation. HCT116 cells expressing ATG16L1 T300, found in the majority of persons of non-European descent, particularly from Africa, expressed greater amounts of GRP78 and SARS-CoV-2 receptor angiotensin converting enzyme 2 compared to ATG16L1 A300, predominantly found in Europeans, suggestive that ATG16L1 T300 expression may be associated with a greater ability to be infected and to reproduce SARS-CoV-2. In conclusion, our findings demonstrate that AR12 represents a clinically relevant anti-viral drug for the treatment of SARS-CoV-2.Repurposing Eukaryotic Kinase Inhibitors as Colistin Adjuvants in Gram-Negative Bacteria

William T Barker, Ansley M Nemeth, Sara M Brackett, Akash K Basak, Courtney E Chandler, Leigh A Jania, William J Zuercher, Roberta J Melander, Beverly H Koller, Robert K Ernst, Christian MelanderPMID: 31434474 DOI: 10.1021/acsinfecdis.9b00212

Abstract

Kinase inhibitors comprise a diverse cohort of chemical scaffolds that are active in multiple biological systems. Currently, thousands of eukaryotic kinase inhibitors are commercially available, have well-characterized targets, and often carry pharmaceutically favorable toxicity profiles. Recently, our group disclosed that derivatives of the natural product meridianin D, a known inhibitor of eukaryotic kinases, modulated behaviors of both Gram-positive and Gram-negative bacteria. Herein, we expand our exploration of kinase inhibitors in Gram-negative bacilli utilizing three commercially available kinase inhibitor libraries and, ultimately, identify two chemical structures that potentiate colistin (polymyxin E) in multiple strains. We report IMD-0354, an inhibitor of IKK-β, as a markedly effective adjuvant in colistin-resistant bacteria and also describe AR-12 (OSU-03012), an inhibitor of pyruvate dehydrogenase kinase-1 (PDK-1), as a potentiator in colistin-sensitive strains. This report comprises the first description of the novel cross-reactivity of these molecules.MicroRNA‑363‑3p inhibits cell proliferation and induces apoptosis in retinoblastoma cells via the Akt/mTOR signaling pathway by targeting PIK3CA

Xiaojie Ma, Lan Jin, Xiaoqin Lei, Jingan Tong, Runsheng WangPMID: 32323827 DOI: 10.3892/or.2020.7544

Abstract

There is extensive evidence suggesting that microRNAs (miRs) can modulate the activity of oncogenes and tumor suppressors, and are associated with the occurrence of cancer. In the present study, the function of miR‑363‑3p in the progression of retinoblastoma (RB) was investigated. miR‑363‑3p expression in RB was decreased, and miR‑363‑3p protein levels were found to be inversely correlated with phosphatidylinositol‑4,5‑bisphosphate 3‑kinase catalytic subunit α (PIK3CA) levels. Overexpression of miR‑363‑3p in an in vitro model of RB revealed that miR‑363‑3p had anticancer effects on RB and regulated PIK3CA, pyruvate dehydrogenase kinase 1 (PDK1) and phosphorylated protein kinase B (p‑AKT) protein expression. Downregulation of miR‑363‑3p promoted cell proliferation of RB cells through PIK3CA, PDK1 and p‑AKT protein expression. Knockdown of PIK3CA increased the anticancer effects of miR‑363‑3p in RB cells. Treatment with OSU‑03012, a PDK1 inhibitor, accelerated the anticancer effects of miR‑363‑3p in RB cells. Taken together, the results demonstrate that miR‑363‑3p functions as a tumor suppressor in RB by targeting PIK3CA.AR-12 Exhibits Direct and Host-Targeted Antibacterial Activity toward

Shaoyan Zhang, Yuzhen Zou, Qi Guo, Jianhui Chen, Liyun Xu, Xiaoyu Wan, Zhemin Zhang, Bing Li, Haiqing ChuPMID: 32482678 DOI: 10.1128/AAC.00236-20

Abstract

Therapeutic options forinfections are extremely limited. New or repurposed drugs are needed. The anti-

activity of AR-12 (OSU-03012), reported to express broad-spectrum antimicrobial effects, was investigated

and

Antimicrobial susceptibility testing was performed on 194 clinical isolates. Minimum bactericidal concentration and time-kill kinetics assays were conducted to distinguish the bactericidal versus bacteriostatic activity of AR-12. Synergy between AR-12 and five clinically important antibiotics was determined using a checkerboard synergy assay. The activity of AR-12 against intracellular

residing within macrophage was also evaluated. Finally, the potency of AR-12

was determined in a neutropenic mouse model that mimics pulmonary

infection. AR-12 exhibited high anti-

activity

, with an MIC

of 4 mg/liter (8.7 μM) and an MIC

of 8 mg/liter (17.4 μM) for both subsp.

and subsp.

AR-12 and amikacin exhibited comparable bactericidal activity against extracellular

in culture. AR-12, however, exhibited significantly greater intracellular antibacterial activity than amikacin and caused a significant reduction in the bacterial load in the lungs of neutropenic mice infected with

No antagonism between AR-12 and clarithromycin, amikacin, imipenem, cefoxitin, or tigecycline was evident. In conclusion, AR-12 is active against

and

and does not antagonize the most frequently used anti-

drugs. As such, AR-12 is a potential candidate to include in novel strategies to treat

infections.

The celecoxib derivative kinase inhibitor AR-12 (OSU-03012) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy

Jasper Fuk-Woo Chan, Zheng Zhu, Hin Chu, Shuofeng Yuan, Kenn Ka-Heng Chik, Chris Chung-Sing Chan, Vincent Kwok-Man Poon, Cyril Chik-Yan Yip, Xi Zhang, Jessica Oi-Ling Tsang, Zijiao Zou, Kah-Meng Tee, Huiping Shuai, Gang Lu, Kwok-Yung YuenPMID: 30326204 DOI: 10.1016/j.antiviral.2018.10.007

Abstract

Zika virus (ZIKV) is a human-pathogenic flavivirus that has recently emerged as a global public health threat. ZIKV infection may be associated with congenital malformations in infected fetuses and severe neurological and systemic complications in infected adults. There are currently limited treatment options for ZIKV infection. AR-12 (OSU-03012) is a celecoxib derivative cellular kinase inhibitor that has broad-spectrum antiviral activities. In this study, we investigated the antiviral activity and mechanism of AR-12 against ZIKV. We evaluated the in vitro anti-ZIKV activity of AR-12, using cell protection and virus yield reduction assays, in multiple clinically relevant cell lines, and the in vivo treatment effects of AR-12 in a lethal mouse model using type I interferon receptor-deficient A129 mice. AR-12 inhibited ZIKV strains belonging to both the African and Asian/American lineages in Huh-7 and/or neuronal cells. AR12's ICagainst ZIKV was consistently <2 μM in these cells. ZIKV-infected A129 mice treated with intraperitoneally or orally administered AR-12 had significantly higher survival rate (50.0%-83.3% vs 0%, P < 0.05), less body weight loss, and lower blood and tissue ZIKV RNA loads than untreated control A129 mice. These anti-ZIKV effects were likely the results of down-regulation of the PI3K/Akt pathway by AR-12. Clinical trials using the clinically available and broad-spectrum AR-12 as an empirical treatment should be considered especially for patients residing in or returning from areas endemic of ZIKV and other arboviral infections who present with an acute undifferentiated febrile illness.

In Vivo and Cellular Trafficking of Acetalated Dextran Microparticles for Delivery of a Host-Directed Therapy for Salmonella enterica Serovar Typhi Infection

Monica M Johnson, Michael A Collier, Ky V Hoang, Erica N Pino, Elizabeth G Graham-Gurysh, Matthew D Gallovic, Md Shamim Hasan Zahid, Naihan Chen, Larry Schlesinger, John S Gunn, Eric M Bachelder, Kristy M AinsliePMID: 30296381 DOI: 10.1021/acs.molpharmaceut.8b00802

Abstract

Previously we have encapsulated host-directed therapy AR-12 into acetalated dextran (Ace-DEX) microparticles (MPs) to mitigate drug toxicity and passively target phagocytic host cells. Herein, we have improved upon our initial emulsion-based formulation of Ace-DEX MPs encapsulating AR-12 (AR-12/MPs) by improving the drug encapsulation efficiency, evaluating sterilization processes for manufacturing, and understanding cellular and in vivo trafficking of the MPs. By using an alternative solvent system, ethyl acetate, we report an increased encapsulation efficiency of AR-12 while maintaining the pH-responsive degradation kinetics of Ace-DEX MPs. To better manufacture this novel antimicrobial formulation, we sterilized AR-12/MPs by gamma irradiation or ethylene oxide and evaluated their efficacy against intracellular Salmonella enterica serovar Typhi. Sterilized AR-12/MPs resulted in a significant reduction in intracellular bacterial burden compared to Blank/MPs. We also characterized intracellular trafficking of Ace-DEX MPs encapsulating fluorophores, which demonstrated internalization of MPs in endo/lysosomal compartments and time and degradation-rate dependent lysosomal escape into cytosolic compartments. Additionally, in vivo toxicity was mitigated following encapsulation of AR-12, where the maximum tolerated dose of AR-12 was increased compared to soluble treatment via intranasal, intravenous, and intraperitoneal administration routes. Following in vivo trafficking of Ace-DEX MPs via the same routes, intranasal administration demonstrated the highest accumulation in the lungs, liver, and kidneys, which persisted out to 240 h. Overall, we have advanced the formulation of this host-directed therapy and broadened the understanding of Ace-DEX MP delivery.Novel AR-12 derivatives, P12-23 and P12-34, inhibit flavivirus replication by blocking host de novo pyrimidine biosynthesis

Chao-Fu Yang, Balraj Gopula, Jian-Jong Liang, Jin-Kun Li, Si-Yu Chen, Yi-Ling Lee, Ching S Chen, Yi-Ling LinPMID: 30459406 DOI: 10.1038/s41426-018-0191-1

Abstract

The genus Flavivirus contains many important pathogens, including dengue virus (DENV), Zika virus (ZIKV), and Japanese encephalitis virus (JEV). AR-12 is a celecoxib-derived anticancer agent that possesses antiviral activity against a broad range of viruses. We pharmacologically exploited this unique activity to develop additional antiviral agents, resulting in the production of the AR-12 derivatives P12-23 and P12-34. At nanomolar concentrations, these compounds were effective in suppressing DENV, ZIKV and JEV replication, exhibiting 10-fold improvements in the efficacy and selectivity indices as compared to AR-12. Regarding the mode of antiviral action, P12-23 and P12-34 inhibited viral RNA replication but had no effect on viral binding, entry or translation. Moreover, these AR-12 derivatives co-localized with mitochondrial markers, and their antiviral activity was lost in mitochondria-depleted cells. Interestingly, exogenous uridine or orotate, the latter being a metabolite of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), abolished the antiviral activity of AR-12 and its derivatives. As DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, these AR-12 derivatives may act by targeting pyrimidine biosynthesis in host cells to inhibit viral replication. Importantly, treatment with P12-34 significantly improved the survival of mice that were subcutaneously challenged with DENV. Thus, P12-34 may warrant further evaluation as a therapeutic to control flaviviral outbreaks.Evaluation of synergy between host and pathogen-directed therapies against intracellular Leishmania donovani

M Shamim Hasan Zahid, Monica M Johnson, Robert J Tokarski 2nd, Abhay R Satoskar, James R Fuchs, Eric M Bachelder, Kristy M AinsliePMID: 31493763 DOI: 10.1016/j.ijpddr.2019.08.004

Abstract

Visceral leishmaniasis (VL) is associated with treatment complications due to the continued growth of resistant parasites toward currently available pathogen-directed therapeutics. To limit the emergence and combat resistant parasites there is a need to develop new anti-leishmanial drugs and alternative treatment approaches, such as host-directed therapeutics (HDTs). Discovery of new anti-leishmanial drugs including HDTs requires suitable in vitro assay systems. Herein, we modified and evaluated a series of resazurin assays against different life-stages of the VL causing parasite, Leishmania donovani to identify novel HDTs. We further analyzed the synergy of combinatorial interactions between traditionally used pathogen-directed drugs and HDTs for clearance of intracellular L. donovani. The inhibitory concentration at 50% (IC) of the five evaluated therapies [amphotericin B (AMB), miltefosine, paromomycin, DNER-4, and AR-12 (OSU-03012)] was determined against promastigotes, extracellular amastigotes, and intracellular amastigotes of L. donovani via a resazurin-based assay and compared to image-based microscopy. Using the resazurin-based assay, all evaluated therapies showed reproducible anti-leishmanial activity against the parasite's different life-stages. These results were consistent to the traditional image-based technique. The gold standard of therapy, AMB, showed the highest potency against intracellular L. donovani, and was further evaluated for combinatorial effects with the HDTs. Among the combinations analyzed, pathogen-directed AMB and host-directed AR-12 showed a synergistic reduction of intracellular L. donovani compared to individual treatments. The modified resazurin assay used in this study demonstrated a useful technique to measure new anti-leishmanial drugs against both intracellular and extracellular parasites. The synergistic interactions between pathogen-directed AMB and host-directed AR-12 showed a great promise to combat VL, with the potential to reduce the emergence of drug-resistant strains.

Explore Compound Types